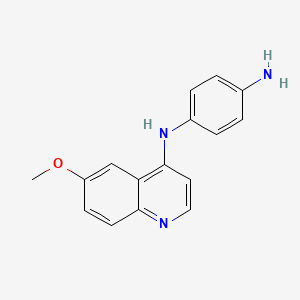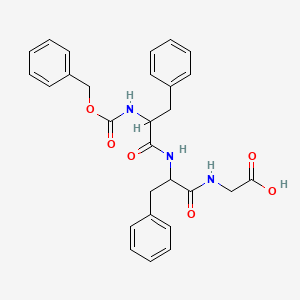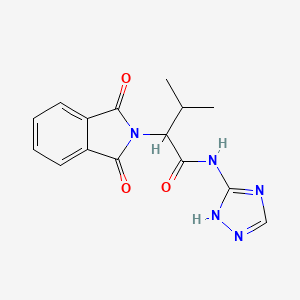
1,4-Benzenediamine, N1-(6-methoxy-4-quinolinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-2-quinolyl-1,4-benzenediamine , is a chemical compound with the following molecular formula:
C6H8N2O
. It is commonly referred to as p-Aminoaniline or p-Phenylenediamine . This compound features an amino group (NH₂) and a quinoline ring, making it structurally interesting.准备方法
Synthetic Routes:
1,4-Benzenediamine, N1-(6-methoxy-4-quinolinyl)- can be synthesized through various methods:
Reductive Amination: Starting from 6-methoxy-4-quinolineamine, reductive amination with aniline yields the desired compound.
Sandmeyer Reaction: An alternative route involves diazotization of 6-methoxy-4-quinolineamine followed by coupling with aniline.
Other Methods: Variations include condensation reactions or cyclization of appropriate precursors.
Industrial Production:
Industrial-scale production typically involves optimized synthetic routes, often using reductive amination or Sandmeyer-type reactions. These methods ensure efficient yield and purity.
化学反应分析
1,4-Benzenediamine, N1-(6-methoxy-4-quinolinyl)- participates in several chemical reactions:
Oxidation: It can undergo oxidation to form quinone derivatives.
Substitution: Electrophilic substitution reactions occur at the amino group.
Reduction: Reduction of the quinoline ring is possible. Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acid catalysts.
科学研究应用
This compound finds applications in various fields:
Chemistry: Used as a building block for organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or ligand.
Medicine: Explored for antitumor or antimicrobial properties.
Industry: Employed in dye synthesis and as a corrosion inhibitor.
作用机制
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, such as enzymes or receptors. Further studies are needed to elucidate its precise mode of action.
相似化合物的比较
1,4-Benzenediamine, N1-(6-methoxy-4-quinolinyl)- stands out due to its unique combination of aniline and quinoline moieties. Similar compounds include:
1,4-Benzenediamine (p-Phenylenediamine): Lacks the quinoline ring.
1,3-Benzenediamine, 4-methoxy-: Contains a methoxy group on the benzene ring.
N1-Methylbenzene-1,4-diamine: Features a methyl group on one of the amino groups.
属性
| 1315346-17-8 | |
分子式 |
C16H15N3O |
分子量 |
265.31 g/mol |
IUPAC 名称 |
4-N-(6-methoxyquinolin-4-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C16H15N3O/c1-20-13-6-7-15-14(10-13)16(8-9-18-15)19-12-4-2-11(17)3-5-12/h2-10H,17H2,1H3,(H,18,19) |
InChI 键 |
PSGNKPWRMFCIQJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)NC3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-](/img/structure/B12112291.png)
![2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12112295.png)



![2-Azaspiro[4.5]decan-8-ylmethanol](/img/structure/B12112309.png)


![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B12112325.png)


![2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B12112352.png)
![8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B12112358.png)
![[3aS-(3a,4,5,6a)]-(9CI)-4-[[[(1,1-DiMethylethyl)diMethylsilyl]oxy]Methyl]hexahydro-5-hydroxy-2(1H)-pentalenone](/img/structure/B12112377.png)
